![molecular formula C8H15NO B13509711 (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol typically involves the use of starting materials such as norbornene derivatives. One common method involves the hydroboration-oxidation of norbornene, followed by amination to introduce the amino group. The reaction conditions often include the use of borane-tetrahydrofuran complex for hydroboration and hydrogen peroxide for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[221]heptan-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol is investigated for its potential therapeutic effects. It may serve as a precursor for the synthesis of pharmaceuticals targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
- Isoborneol
- Borneol
Uniqueness
(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both an amino group and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its bicyclic structure also imparts stability and rigidity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1S,2R,4S,5S)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,10H,2-4,9H2,1H3/t5-,6-,7-,8+/m0/s1 |
Clé InChI |
CIUCQECMXMHDRU-DKXJUACHSA-N |
SMILES isomérique |
C[C@]1(C[C@@H]2C[C@H]1C[C@@H]2N)O |
SMILES canonique |
CC1(CC2CC1CC2N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


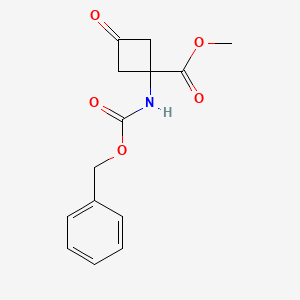
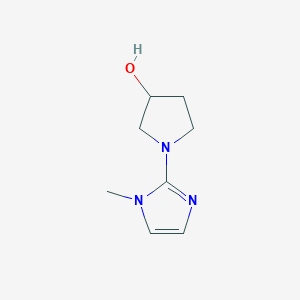
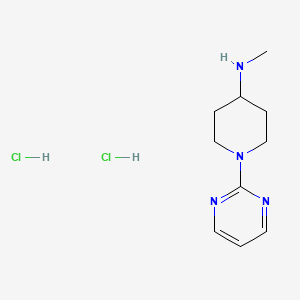
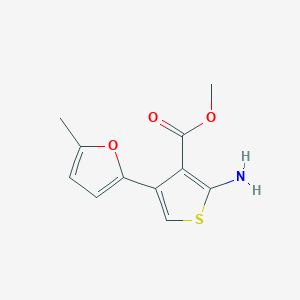

![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
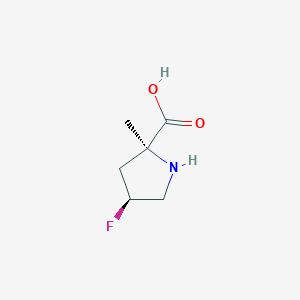
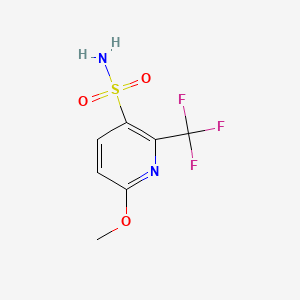

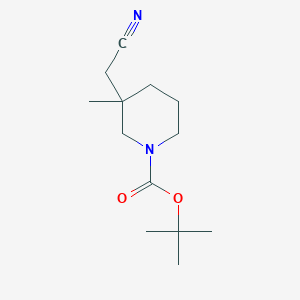
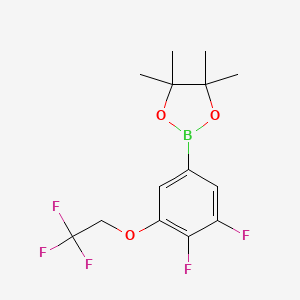
![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
